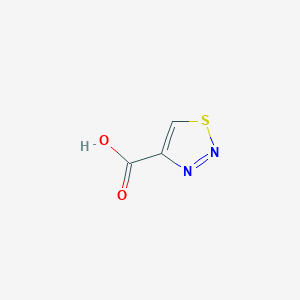

1,2,3-Thiadiazole-4-carboxylic acid

説明

Historical Context of 1,2,3-Thiadiazole (B1210528) Chemistry and its Evolution

The journey of thiadiazole chemistry began in the late 19th century. While the first 1,3,4-thiadiazole (B1197879) was described by Fischer in 1882, the initial derivatives of the 1,2,3-thiadiazole isomer were prepared towards the end of the same century. sphinxsai.come-bookshelf.denih.gov These early explorations laid the groundwork for a field that would see consistent interest and growth over the following decades. e-bookshelf.de

A pivotal moment in the evolution of 1,2,3-thiadiazole synthesis was the discovery of the Hurd-Mori reaction in 1955. thieme-connect.deacs.org This method, which involves the reaction of an acyl hydrazone with thionyl chloride, provided a versatile and convenient route to a wide array of 1,2,3-thiadiazole derivatives and remains a cornerstone in their synthesis. thieme-connect.decdnsciencepub.comwikipedia.org The development of this and other synthetic methodologies, such as the Pechmann synthesis involving the reaction of diazomethane (B1218177) with phenyl isothiocyanate, has made these heterocyclic compounds more accessible for research and development. thieme-connect.de The ongoing refinement of synthetic strategies continues to be a focus, aiming for improved yields and broader functional group tolerance under milder conditions. tandfonline.comorganic-chemistry.org

Significance of the 1,2,3-Thiadiazole Scaffold as a Privileged Heterocycle in Chemical Biology

The 1,2,3-thiadiazole moiety is recognized as a "privileged" heterocyclic scaffold in medicinal chemistry and chemical biology. mdpi.commdpi.comresearchgate.net This designation stems from its ability to serve as a versatile framework for the design of compounds with a broad spectrum of biological activities. mdpi.commdpi.comresearchgate.netresearchgate.net The inherent properties of the thiadiazole ring, such as its aromaticity and the presence of sulfur and nitrogen atoms, contribute to its favorable interactions with biological targets. sphinxsai.comimist.ma

Derivatives of 1,2,3-thiadiazole have demonstrated a wide range of pharmacological and agrochemical applications. e-bookshelf.demdpi.comcofc.edu These include functioning as:

Antifungal agents mdpi.comresearchgate.net

Antiviral agents , including activity against HIV-1 and Tobacco Mosaic Virus (TMV) mdpi.comresearchgate.net

Insecticidal agents mdpi.comsioc-journal.cn

Anticancer and antitumor agents mdpi.com

Plant activators , inducing systemic acquired resistance in plants mdpi.comacs.orgnih.gov

The diverse biological activities associated with the 1,2,3-thiadiazole core underscore its importance as a foundational structure in the quest for new bioactive molecules. mdpi.comresearchgate.net

Defining the Research Landscape of 1,2,3-Thiadiazole-4-carboxylic Acid as a Core Moiety

Within the broader field of 1,2,3-thiadiazole chemistry, this compound stands out as a key synthetic intermediate. cdnsciencepub.comaip.org Its structure, featuring a carboxylic acid group at the 4-position of the 1,2,3-thiadiazole ring, makes it a valuable building block for the synthesis of more complex derivatives.

One of the fundamental reactions of this compound is its decarboxylation to yield the parent 1,2,3-thiadiazole. cdnsciencepub.com This provides a clean route to the unsubstituted heterocycle. More significantly, the carboxylic acid functionality serves as a handle for further chemical modifications. For instance, it can be converted to its corresponding acid chloride, which is a reactive intermediate for creating amide linkages. mdpi.comaip.org An example of this is the synthesis of N-1,2,3-triazol-1-yl-1,2,3-thiadiazol-4-carboxamide, a hybrid molecule combining two distinct heterocyclic rings. aip.org The synthesis of this compound itself can be achieved through methods such as the oxidation of 5-methyl-1,2,3-thiadiazole (B1211022) or via cyclization reactions involving appropriate precursors. sphinxsai.comimist.ma The strategic importance of this compound lies in its role as a versatile precursor, enabling the exploration of a wide chemical space for the development of new functional molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

thiadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZYBDPHAHGHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325896 | |

| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-13-4 | |

| Record name | 4100-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3 Thiadiazole 4 Carboxylic Acid and Its Analogs

Classical and Established Routes to 1,2,3-Thiadiazole (B1210528) Ring Formation

Several classical methods have been fundamental in the synthesis of 1,2,3-thiadiazoles. These routes, including the Hurd-Mori, Wolff, and Pechmann syntheses, have been widely employed and adapted for the preparation of various derivatives, including those bearing a carboxylic acid group. isres.orgcofc.edu

Hurd-Mori Synthesis and its Adaptations for Carboxylic Acid Derivatives

The Hurd-Mori synthesis is a prominent and widely accepted method for constructing the 1,2,3-thiadiazole ring. chemicalbook.comwikipedia.org This reaction typically involves the intramolecular cyclization of hydrazones, which possess an α-methylene group, using thionyl chloride (SOCl₂). cofc.eduthieme-connect.de The versatility of this method allows for the synthesis of a range of mono- and disubstituted 1,2,3-thiadiazoles. thieme-connect.de

Specifically for the synthesis of 1,2,3-thiadiazole-4-carboxylic acid, a key adaptation of the Hurd-Mori synthesis involves the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride. This reaction has been reported to produce this compound in a 53% yield. chemicalbook.com The reaction of the carbethoxyhydrazone of ethyl acetoacetate (B1235776) with thionyl chloride has also been shown to smoothly produce ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a high yield of 75%. cdnsciencepub.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

The general mechanism of the Hurd-Mori reaction is thought to proceed through the formation of an intermediate from the reaction of the acylhydrazone with thionyl chloride, which then undergoes cyclization to form the 1,2,3-thiadiazole ring. thieme-connect.de The success of the cyclization can be influenced by the nature of the substituents on the starting hydrazone. For instance, in the synthesis of pyrrolo[2,3-d] mdpi.comchemicalbook.comkuleuven.bethiadiazole-6-carboxylates, the use of an electron-withdrawing N-protecting group on the pyrrolidine (B122466) precursor led to superior yields of the desired 1,2,3-thiadiazole. nih.gov

Table 1: Examples of Hurd-Mori Synthesis for 1,2,3-Thiadiazole Carboxylic Acid Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-[(ethoxycarbonyl)hydrazono]propionic acid | Thionyl chloride | This compound | 53 | chemicalbook.com |

| Carbethoxyhydrazone of ethyl acetoacetate | Thionyl chloride | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | 75 | cdnsciencepub.com |

| Carbethoxyhydrazones of 2-acetylfuran | Thionyl chloride | 4-(Furan-2-yl)-1,2,3-thiadiazoles | - | researchgate.net |

Wolff Synthesis: Heterocyclization of α-Diazo Thiocarbonyl Compounds

The Wolff synthesis represents another classical approach to the 1,2,3-thiadiazole ring system, involving the heterocyclization of α-diazo thiocarbonyl compounds. cofc.eduthieme-connect.de This method typically requires the reaction of a diazo carbonyl compound with a thionating agent. thieme-connect.de Historically, diazo ketones were reacted with ammonium (B1175870) hydrosulfide (B80085) to yield disubstituted 1,2,3-thiadiazoles. thieme-connect.de

Modern advancements have expanded the scope of the Wolff synthesis through the development of new diazo-transfer reactions and a wider variety of thionating agents, such as Lawesson's reagent and phosphorus pentasulfide. thieme-connect.depku.edu.cn While initial reports suggested that only molecules with a rigid cis-diazo ketone geometry could be successfully cyclized, it has since been demonstrated that some conformationally flexible diazo carbonyl compounds can also undergo this transformation. thieme-connect.de The reaction proceeds through an α-diazo thiocarbonyl intermediate that adopts a cis-geometry in the transition state. thieme-connect.de

The synthesis of this compound itself can be achieved, and subsequent decarboxylation of this acid has been used to prepare the parent 1,2,3-thiadiazole. cdnsciencepub.com

Pechmann Synthesis: Cycloaddition of Diazoalkanes onto a C=S Bond

The Pechmann synthesis is one of the earliest recorded methods for the formation of the 1,2,3-thiadiazole ring, first described in 1896. thieme-connect.de This reaction involves the cycloaddition of diazoalkanes onto a carbon-sulfur double bond (C=S), typically found in isothiocyanates. cofc.eduthieme-connect.de For example, the reaction of diazomethane (B1218177) with phenyl isothiocyanate yields N-phenyl-1,2,3-thiadiazol-5-amine as the sole product. thieme-connect.de

The scope of the Pechmann synthesis has been explored with various substituted isothiocyanates and diazoalkanes. While the reaction of methyl isothiocyanate with diazomethane at room temperature was reported to be unsuccessful, other isothiocyanates, such as carbamoyl (B1232498) isothiocyanates, have been shown to react with diazoalkanes to produce substituted 1,2,3-thiadiazoles in moderate to good yields. thieme-connect.de This method provides a direct route to 5-amino-1,2,3-thiadiazole derivatives.

Advanced and Modern Synthetic Strategies for 1,2,3-Thiadiazole Scaffolds

In addition to the classical routes, modern synthetic chemistry has introduced more advanced and efficient strategies for the construction of 1,2,3-thiadiazole scaffolds. These methods, such as oxidative cyclization and multicomponent reactions, offer advantages in terms of operational simplicity, atom economy, and the ability to generate diverse molecular structures. mdpi.compku.edu.cn

Oxidative Cyclization Techniques

Oxidative cyclization has emerged as a powerful tool for the synthesis of 1,2,3-thiadiazoles. These reactions often involve the formation of the heterocyclic ring through an oxidative process, frequently promoted by a catalyst or an oxidizing agent.

One notable example is the iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates to form heteroarene-fused mdpi.comkuleuven.benih.govthiadiazoles. acs.org While this produces a related thiadiazole isomer, similar principles can be applied to the synthesis of 1,2,3-thiadiazoles. For instance, the oxidative cyclization of N-tosylhydrazones with elemental sulfur, often catalyzed by iodine, has been developed for the synthesis of 4-aryl-1,2,3-thiadiazoles. isres.orgresearchgate.net This approach avoids the use of often harsh or air-sensitive sulfur sources. isres.org

A study on the oxidative cyclization of 3-hydrazono-1,3-dihydroindole-2-thiones demonstrated an efficient method for preparing fused 1,2,3-thiadiazoles. kuleuven.be This highlights the potential of oxidative cyclization for constructing complex thiadiazole-containing systems.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in building complex molecules in a single step from three or more starting materials. core.ac.uk This approach is highly atom-economical and allows for the rapid generation of libraries of compounds.

An example of an MCR for the synthesis of 1,2,3-thiadiazole derivatives is the Ugi four-component reaction (U-4CR). mdpi.com In one reported synthesis, an amine, an aldehyde, a thiadiazole component, and an isocyanide were combined in a one-pot reaction to produce 5-methyl substituted thiadiazole derivatives in yields ranging from low to excellent. mdpi.com Another variation, the Ugi-tetrazole synthesis, has been employed to create novel tetrazole-containing 1,2,3-thiadiazole derivatives by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde, a substituted amine, cyclohexyl isocyanide, and azidotrimethylsilane (B126382) (TMSN3). core.ac.uk

These MCR strategies offer a versatile and efficient means of assembling complex molecules containing the 1,2,3-thiadiazole core, often with the potential for introducing a variety of functional groups, including those that can be converted to a carboxylic acid.

Green Chemistry Approaches in 1,2,3-Thiadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiadiazoles to create more environmentally friendly, safer, and efficient processes. evitachem.comrsc.org These approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption compared to conventional methods. rsc.org Several greener strategies, including the use of ionic liquids, microwave irradiation, and novel catalytic systems, have been successfully employed for the synthesis of various 1,2,3-thiadiazole derivatives. nih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. orientjchem.orgacs.org Several multi-step syntheses of 1,2,3-thiadiazole derivatives have incorporated microwave irradiation to enhance efficiency. researchgate.netnih.gov For instance, in the synthesis of 1,2,4-triazoles bearing a 1,2,3-thiadiazole substituent, the final step involving the reaction of a triazole intermediate with alkyl or benzyl (B1604629) chlorides is performed under microwave conditions. This approach yields the target products in high yields within a short reaction time of just 15 minutes at 90 °C. researchgate.net

Another example is the synthesis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a key intermediate, which is prepared using the conventional Hurd-Mori method. Subsequent reactions to build a 1,2,4-triazole (B32235) ring onto this thiadiazole core are also facilitated by microwave assistance. nih.gov The use of microwave irradiation in these syntheses represents a significant improvement over conventional heating methods, which often require several hours to complete. orientjchem.org

Catalytic Methods (e.g., Iodine-catalyzed Cyclization)

The development of efficient catalytic systems is a cornerstone of green chemistry. In the context of 1,2,3-thiadiazole synthesis, iodine-catalyzed cyclization has proven to be a highly effective and practical approach. rsc.orgbohrium.com This method typically involves the reaction of N-tosylhydrazones with elemental sulfur. rsc.orgbohrium.comnih.gov An iodine/DMSO catalytic system is frequently used, where DMSO acts as both the solvent and an oxidant. rsc.orgbohrium.com This system facilitates the selective cyclization to form 4-aryl-1,2,3-thiadiazoles in good yields without the need for an external oxidant. rsc.orgbohrium.com The key to this process is the in-situ regeneration of I₂ through the oxidation of HI by DMSO, ensuring the catalytic cycle's success. rsc.orgbohrium.com

This protocol is noted for its operational simplicity, high step-economy, and broad substrate scope. rsc.orgbohrium.com Variations of this method include using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst under metal-free conditions, which serves as a practical improvement to the classic Hurd-Mori reaction. acs.org These iodine-catalyzed methods avoid the use of less available or air-sensitive reagents and harsh reaction conditions often associated with traditional syntheses. mdpi.com

Table 1: Summary of Green Chemistry Approaches for 1,2,3-Thiadiazole Synthesis

| Approach | Key Reagents/Conditions | Advantages | Typical Products | Reference |

|---|---|---|---|---|

| Ionic Liquid-Supported | Ionic liquid-supported sulfonyl hydrazine (B178648), thionyl chloride | Ease of workup, high purity, simple reaction conditions | Substituted 1,2,3-thiadiazoles | researchgate.nete-bookshelf.de |

| Microwave-Assisted | Microwave irradiation (e.g., 90 °C) | Reduced reaction times (minutes vs. hours), high yields | 1,2,3-Thiadiazole-containing hybrids (e.g., with 1,2,4-triazoles) | researchgate.netorientjchem.orgnih.gov |

| Iodine-Catalyzed Cyclization | N-tosylhydrazones, elemental sulfur, I₂/DMSO or TBAI | Metal-free, operational simplicity, high step-economy, broad scope | 4-Aryl-1,2,3-thiadiazoles | rsc.orgbohrium.comacs.org |

Specific Synthetic Approaches to this compound

While general methods provide access to the 1,2,3-thiadiazole core, specific strategies are required to synthesize the 4-carboxylic acid derivative. These routes often involve the classic Hurd-Mori reaction with appropriately substituted precursors or, more uniquely, the transformation of other heterocyclic systems.

Synthesis from Substituted Hydrazones

The most direct and widely cited method for preparing this compound is the Hurd-Mori synthesis, which involves the intramolecular cyclization of a hydrazone bearing an adjacent methylene (B1212753) group in the presence of a thionating agent, typically thionyl chloride (SOCl₂). acs.org

In a key example, the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride was reported to unexpectedly yield this compound. This reaction provided the target compound in a 53% yield, establishing a foundational route for its synthesis. acs.org This approach utilizes a readily prepared hydrazone derived from an α-keto acid, making it a practical method for accessing the 4-carboxy substituted thiadiazole. The general mechanism involves the reaction of the hydrazone with thionyl chloride to form an intermediate that subsequently undergoes cyclization and elimination to form the aromatic thiadiazole ring. acs.org

Derivation from Other Heterocyclic Precursors

The synthesis of a 1,2,3-thiadiazole ring via the transformation of another pre-existing heterocycle is a less common but elegant strategy. A notable example is the rearrangement of a 1,2,3-triazole precursor to form a 1,2,3-thiadiazole derivative. This process demonstrates a flexible method for constructing the thiadiazole system from the same starting materials used to make triazoles, simply by changing the reaction conditions.

Specifically, 1,2,3-triazole-4-carbothioamide sodium salts can serve as precursors to 5-amino-1,2,3-thiadiazole-4-carboximidamides. This transformation is a type of Cornforth-type rearrangement that occurs in a neutral protic medium or under acidic conditions. The rearrangement proceeds through the formation of an intermediate diazo compound after the opening of the triazole ring, followed by a concurrent cyclization involving the C═S bond to form the new 1,2,3-thiadiazole ring. This method provides access to a derivative of the target carboxylic acid (a carboximidamide) and showcases the sophisticated chemical strategies that can be employed to build complex heterocyclic systems.

Table 2: Specific Synthetic Approaches to this compound and Derivatives

| Approach | Precursor(s) | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| From Substituted Hydrazone (Hurd-Mori) | 2-[(Ethoxycarbonyl)hydrazono]propionic acid | Thionyl chloride (SOCl₂) | This compound | acs.org |

| From Heterocyclic Precursor (Ring Transformation) | 1,2,3-Triazole-4-carbothioamide sodium salt | Neutral protic medium or acid | 5-Amino-1,2,3-thiadiazole-4-carboximidamide |

Compound List

Chemical Reactivity and Transformations of 1,2,3 Thiadiazole 4 Carboxylic Acid Derivatives

Ring Cleavage Reactions and Generation of Reactive Intermediates

A significant aspect of 1,2,3-thiadiazole (B1210528) chemistry is its susceptibility to ring cleavage under various conditions, leading to the formation of highly reactive intermediates.

Base-induced ring cleavage is a well-documented reaction for 1,2,3-thiadiazoles that are unsubstituted at the C-5 position. cdnsciencepub.compsu.edu Treatment with strong bases like organolithium reagents (e.g., n-butyllithium), sodamide, or potassium tert-butoxide results in the extrusion of molecular nitrogen and the formation of alkynethiolates. cdnsciencepub.compsu.edu These intermediates can then be trapped by various electrophiles. For instance, alkylation with alkyl halides yields 1-alkynyl thioethers. cdnsciencepub.com This reaction provides a valuable synthetic route to these compounds from readily available ketones via the Hurd-Mori synthesis of the thiadiazole ring. cdnsciencepub.com

The general scheme for this transformation is as follows:

Step 1: Deprotonation at C-5: The strong base abstracts the proton at the C-5 position of the 1,2,3-thiadiazole ring.

Step 2: Ring Cleavage: The resulting anion undergoes a ring-opening reaction, eliminating a molecule of nitrogen to form a reactive alkynethiolate intermediate.

Step 3: Trapping of the Intermediate: The alkynethiolate can then react with an electrophile, such as an alkyl halide, to form the final product.

The reaction is not limited to organolithium reagents; sodium methylsulfinyl carbanion has also been shown to be an effective base for this transformation, particularly for the synthesis of sensitive 1-alkynyl thioethers. cdnsciencepub.com

Photochemical and thermal decomposition of 1,2,3-thiadiazoles also leads to ring cleavage and the generation of reactive species. e-bookshelf.deacs.org Upon irradiation or heating, the 1,2,3-thiadiazole ring can lose nitrogen to form a transient thiirene (B1235720) intermediate, which can then rearrange to a thioketene. aip.orgresearchgate.net The formation of these intermediates opens up possibilities for various cycloaddition and rearrangement reactions. Theoretical studies have explored the mechanistic pathways of these photoinduced rearrangements, suggesting a complex process involving multiple electronic states. aip.orgaip.org

Rearrangement Reactions of the 1,2,3-Thiadiazole Ring System

The 1,2,3-thiadiazole ring system can undergo several types of rearrangement reactions, often initiated by ring cleavage.

One notable rearrangement is the Wolff-type rearrangement of α-diazothioketones, which can be transiently formed from 1,2,3-thiadiazole derivatives. This can lead to the formation of thioketenes. researchgate.net While not a direct rearrangement of the initial thiadiazole, it is a key transformation of a closely related reactive intermediate.

Furthermore, rearrangements involving the substituents on the thiadiazole ring have been observed. For example, a 1,2,3-thiadiazole–1,2,3-thiadiazole rearrangement has been reported where 4-ethoxycarbonyl-5-diazomethyl-1,2,3-thiadiazole transforms into an isomeric structure. rsc.org This rearrangement is dependent on the nature of the substituent at the C-4 position, as the corresponding phenyl-substituted derivative does not undergo isomerization. rsc.org

In some cases, treatment of 1,2,3-thiadiazoles with amines can lead to rearrangement to form 1,2,3-triazoles. thieme-connect.de This transformation highlights the lability of the thiadiazole ring under certain nucleophilic conditions.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C-4 position of 1,2,3-thiadiazole-4-carboxylic acid provides a handle for a variety of standard acid transformations. These reactions allow for the incorporation of the 1,2,3-thiadiazole scaffold into a wide range of molecular architectures.

Like other carboxylic acids, this compound can be readily converted into its corresponding esters and amides. smolecule.comsmolecule.comcymitquimica.com

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. A two-step procedure involving hydrolysis of a pre-existing ester to the carboxylic acid, followed by re-esterification with a different alcohol, has also been reported. mdpi.com

Amidation involves the reaction of the carboxylic acid with an amine. smolecule.comsmolecule.com This reaction is often facilitated by coupling agents such as N,N'-diisopropylcarbodiimide (DIC). researchgate.net The formation of an amide bond is a crucial reaction in the synthesis of many biologically active molecules. mdpi.comontosight.ai

The general procedures for these transformations are summarized in the table below:

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling Agent (e.g., DIC), Solvent (e.g., DMF) | Amide |

Beyond simple esters and amides, the carboxylic acid moiety can be transformed into other important functional groups.

Hydrazide formation is a key transformation, as hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. nih.govmdpi.com 1,2,3-Thiadiazole-4-carbohydrazide is synthesized by reacting the corresponding ester with hydrazine (B178648) hydrate. mdpi.commdpi.com These hydrazides can then be used as precursors for the synthesis of 1,3,4-oxadiazoles and other heterocyclic systems. nih.gov

The carboxylic acid can also be converted to its acid chloride , a more reactive derivative. This is typically accomplished by treatment with thionyl chloride or oxalyl chloride. The resulting 1,2,3-thiadiazole-4-carbonyl chloride is a versatile intermediate that readily reacts with a variety of nucleophiles to form esters, amides, and other acid derivatives.

Derivatization Strategies on the 1,2,3-Thiadiazole Core

In addition to reactions at the carboxylic acid group, the 1,2,3-thiadiazole ring itself can be functionalized, although this can be challenging due to the ring's inherent reactivity.

The C-5 position of the 1,2,3-thiadiazole ring is a key site for derivatization, particularly when starting with a 5-unsubstituted precursor. As mentioned earlier, deprotonation at this position with a strong base can lead to ring cleavage. cdnsciencepub.com However, under carefully controlled conditions, it is possible to introduce substituents at this position.

For example, lithiation of 5-phenyl-1,2,3-thiadiazole (B107965) at the C-4 position allows for the introduction of substituents at that position. thieme-connect.de While this is not the C-5 position, it demonstrates the principle of metallation for functionalization.

In the context of fused systems like 2,1,3-benzothiadiazole, regioselective C-H borylation has been used to introduce functional groups at the C-5 position. nih.govacs.org This modern synthetic method allows for the creation of versatile building blocks for further derivatization. Palladium-catalyzed cross-coupling reactions have also been employed to introduce arylthiol substituents at the C-5 position of 2,1,3-benzothiadiazole. researchgate.net

While direct C-5 functionalization of this compound itself is less common in the literature, the synthesis of 5-substituted derivatives often relies on the Hurd-Mori synthesis, starting from appropriately substituted ketones. cdnsciencepub.comwikipedia.orghandwiki.org This approach allows for the incorporation of a wide variety of substituents at the C-5 position from the outset.

Electrophilic and Nucleophilic Substitutions on the Ring System

The chemical behavior of the 1,2,3-thiadiazole ring is characterized by a general resistance to electrophilic attack and a greater propensity for nucleophilic substitution. This reactivity is a direct consequence of the electron distribution within the heterocyclic system. The carbon atoms at positions 4 and 5 (C4 and C5) are electron-deficient, which makes them unlikely sites for electrophilic substitution. chemicalbook.com Conversely, the electron-poor nature of these carbon atoms renders them susceptible to attack by nucleophiles, with the C5 position being a preferential site for such reactions. chemicalbook.com The presence of a carboxylic acid group or its derivatives at the C4 position further influences the electronic properties and, consequently, the reactivity of the ring.

Electrophilic Substitution

Direct electrophilic substitution on the carbon atoms of the 1,2,3-thiadiazole ring is not a facile process due to the low electron density at these positions. chemicalbook.com However, electrophilic attack can occur at the nitrogen atoms, leading to quaternization. For instance, reaction with dimethyl sulfate (B86663) results in a mixture of 2- and 3-methyl-1,2,3-thiadiazolium salts. chemicalbook.com

While direct substitution on the ring carbons is challenging, some reactions that result in substitution have been reported, often under specific conditions or with activated substrates. For example, in fused ring systems, electrophilic substitution on an adjacent aromatic ring can be influenced by the thiadiazole moiety.

Nucleophilic Substitution

Nucleophilic substitution reactions are more common for 1,2,3-thiadiazole derivatives, particularly at the C5 position. The electron-withdrawing nature of the adjacent nitrogen atoms facilitates the displacement of a suitable leaving group at this position.

Research on derivatives of this compound has provided insights into these transformations. For instance, derivatives of 5-halo-1,2,3-thiadiazole-4-carboxylic acid can serve as precursors for a variety of substituted compounds through nucleophilic displacement of the halogen.

A notable example involves the reaction of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid, where the presence of the chlorophenyl group introduces the possibility of nucleophilic substitution at the chlorine atom, although this is a reaction on a substituent rather than the ring itself. smolecule.com

In the broader context of thiadiazole chemistry, halogenated 1,3,4-thiadiazoles are valuable intermediates where the halogen atom is readily displaced by nucleophiles. This general reactivity pattern for thiadiazoles underscores the potential for similar reactions in the 1,2,3-isomer series.

Furthermore, the reactivity of the C5 position is highlighted in the denitrogenative reactions of 5-unsubstituted 1,2,3-thiadiazoles in the presence of a strong base. This process is initiated by deprotonation at the C5-position, leading to ring cleavage and the formation of an alkynethiolate. mq.edu.au While not a direct substitution on the intact ring, it demonstrates the susceptibility of the C5-H bond to deprotonation, a key step in certain nucleophilic substitution pathways.

Metalation represents another pathway for substitution. The hydrogen atom at the 4-position in 5-phenyl-1,2,3-thiadiazole can be removed by methyllithium (B1224462) to form a stable 4-lithio species. This intermediate can then react with electrophiles such as aldehydes or ketones, resulting in substitution at the C4 position. thieme-connect.de This suggests that under strongly basic conditions, the C4-proton of this compound derivatives could also be abstracted, allowing for subsequent reactions with electrophiles.

The following table summarizes the general reactivity of the 1,2,3-thiadiazole ring system towards substitution reactions:

| Reaction Type | Position | Reactivity | Notes |

| Electrophilic Substitution | C4/C5 | Low | The ring carbons are electron-deficient. chemicalbook.com |

| N2/N3 | Moderate | Leads to quaternization products. chemicalbook.com | |

| Nucleophilic Substitution | C5 | High | Favored position for nucleophilic attack, especially with a good leaving group. chemicalbook.com |

| C4 | Low | Possible via metalation under strong basic conditions. thieme-connect.de |

Biological Activities and Pharmacological Mechanisms of 1,2,3 Thiadiazole 4 Carboxylic Acid Derivatives

Antimicrobial Activity

Derivatives of 1,2,3-thiadiazole (B1210528) have shown promise as agents against various microbial pathogens, including bacteria and fungi. mdpi.comresearchgate.net

New derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial activity, showing a notable effect primarily against Gram-positive bacteria. mdpi.com One standout, a hydrazide-hydrazone derivative with a 5-nitro-2-furoyl moiety (compound 15), demonstrated particularly high bioactivity. mdpi.com This compound exhibited minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 µg/mL against tested Gram-positive strains. mdpi.com The ratio of minimum bactericidal concentration (MBC) to MIC for this derivative was between 1 and 4, indicating a lethal bactericidal effect. mdpi.com Its activity against Staphylococcus aureus strains was found to be twice as potent as the reference compound, nitrofurantoin. mdpi.com While many 1,2,3-thiadiazole derivatives have been prepared, only a few have demonstrated high antibacterial activity. mdpi.com

Table 1: Antibacterial Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide-Hydrazone 15

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 1.95 | 3.91 |

| Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | 7.81 |

| Staphylococcus epidermidis ATCC 12228 | 3.91 | 15.62 |

| Enterococcus faecalis ATCC 29212 | 15.62 | 62.5 |

Data sourced from a study on new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. mdpi.com

The 1,2,3-thiadiazole moiety is a key component in developing new fungicides. acs.org A series of 1,2,4-triazole (B32235) derivatives incorporating the 1,2,3-thiadiazole ring were synthesized and tested for their fungicidal activities in vivo, with most showing good efficacy against Pseudoperonospora cubensis. researchgate.net

In another study, strobilurin analogues were designed with a 1,2,3-thiadiazole ring. This structural modification significantly improved the fungicidal activity of the molecules. acs.org Compound 8a from this series demonstrated excellent activity against several plant pathogens, with EC₅₀ values of 2.68 µg/mL against Gibberella zeae, 0.44 µg/mL against Sclerotinia sclerotiorum, and 0.01 µg/mL against Rhizoctonia cerealis. These values indicated much higher potency compared to control fungicides like enestroburin, kresoxim-methyl, and azoxystrobin. acs.org Furthermore, newly synthesized N-acyl-N-arylalanines containing a 1,2,3-thiadiazol-5-ylcarbonyl fragment (derived from the plant resistance activator tiadinil) have shown moderate antifungal activity against fungi such as B. cinerea, R. solani, and S. sclerotiorum in vitro. mdpi.com

Table 2: Antifungal Activity of 1,2,3-Thiadiazole-Based Strobilurin Analogue 8a

| Fungal Pathogen | EC₅₀ (µg/mL) |

|---|---|

| Gibberella zeae | 2.68 |

| Sclerotinia sclerotiorum | 0.44 |

| Rhizoctonia cerealis | 0.01 |

Data sourced from a study on 1,2,3-thiadiazole and thiazole-based strobilurins. acs.org

Anticancer and Antitumor Properties

The 1,2,3-thiadiazole scaffold is recognized for its potential in developing anticancer agents. mdpi.comnih.gov Derivatives have shown significant cytotoxicity against various cancer cell lines, acting through diverse mechanisms. nih.govnih.gov

Derivatives of 1,2,3-thiadiazole have demonstrated potent and sometimes selective cytotoxic effects against human cancer cell lines.

A series of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles exhibited strong antiproliferative activities. Compound 5m from this series showed the highest potency against SGC-7901 (gastric), A549 (lung), and HeLa (cervical) cancer cells. nih.gov

Analogues of combretastatin (B1194345) A-4 (CA-4) where the olefin group was replaced with a 1,2,3-thiadiazole ring showed considerable cytotoxicity against human myeloid leukemia (HL-60), colon adenocarcinoma (HCT-116), and immortalized human microvascular endothelial (HMEC-1) cells, with IC₅₀ values ranging from 13.4 to 86.6 nM. nih.gov The position of the 3,4,5-trimethoxyphenyl group on the thiadiazole ring was crucial for activity. nih.gov

Dehydroepiandrosterone (DHEA) derivatives fused with a 1,2,3-thiadiazole ring also showed potent antitumor activity. mdpi.comnih.gov Compounds 22, 23, and 25 were highly active against human breast cancer T47D cells, with IC₅₀ values from 0.042 to 0.058 µM, comparable to the drug adriamycin. nih.gov Compound 25 (also referred to as 114 in another study) was notably selective for T47D cells and showed significantly lower cytotoxicity towards normal human fibroblasts (IC₅₀ > 50 µM) compared to adriamycin. mdpi.comnih.gov

Table 3: In Vitro Cytotoxicity of Selected 1,2,3-Thiadiazole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Selectivity Note |

|---|---|---|---|

| 5m | SGC-7901, A549, HeLa | Potent antiproliferative activity | - |

| CA-4 Analogs | HL-60, HCT-116, HMEC-1 | 13.4 - 86.6 nM | Activity dependent on substituent position |

| 25 (114) | T47D (Breast) | 0.058 µM | Highly selective; IC₅₀ > 50 µM in normal fibroblasts |

| 22, 23 | T47D (Breast) | 0.042 - 0.058 µM | Comparable to adriamycin |

| Pyrazole Oximes (8e, 8l) | Panc-1, Huh-7, HCT-116, SGC-7901 | Potent activity | - |

| Pyrazolone (B3327878) Derivatives (3, 6) | 60 cancer cell lines | Sub-micromolar GI₅₀ values | Selective towards leukemia and prostate subpanels |

Data compiled from multiple studies. mdpi.comnih.govnih.govresearchgate.net

The anticancer effects of 1,2,3-thiadiazole derivatives are often mediated by the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.

Cell Cycle Arrest: Several studies have shown that these compounds can halt cancer cell proliferation by arresting the cell cycle at specific phases. For instance, compound 5m was found to dramatically arrest the cell cycle at the G2/M phase in cancer cells. nih.gov Similarly, 1,2,3-thiadiazole analogues of CA-4 also induced cell cycle arrest at the G2/M phase. nih.gov In contrast, a different thiadiazole derivative, 20b , was shown to cause cell cycle arrest at the G0–G1 phase in MCF-7 breast cancer cells. rsc.org

Apoptosis Induction: The induction of apoptosis is a key mechanism for many anticancer agents. A derivative referred to as NSC745885, an anthra[2,1-c] mdpi.comnih.govrsc.orgthiadiazole-6,11-dione, was shown to induce apoptosis both in vitro and in vivo. nih.gov Another study on derivatives based on benzo mdpi.comnih.govimidazo[1,2-d] nih.govnih.govrsc.orgthiadiazole found that treatment induced apoptosis in HL-60 and U937 leukemia cells. nih.gov Compound 20b was also confirmed to induce both early and late apoptosis in MCF-7 cells. rsc.org

Identifying the molecular targets of 1,2,3-thiadiazole derivatives is crucial for understanding their mechanism of action and for rational drug design.

Tubulin Polymerization Inhibition: A primary target for several potent 1,2,3-thiadiazole derivatives is the protein tubulin, a key component of the cellular cytoskeleton. nih.govnih.gov Compound 5m and the CA-4 analogues effectively inhibited tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, cell death. nih.govnih.gov This mechanism is similar to that of established anticancer agents like combretastatins.

Heat Shock Protein 90 (Hsp90) Inhibition: Another identified target is Hsp90, a chaperone protein that is crucial for the stability and function of many oncoproteins. nih.gov A series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles were found to bind tightly to Hsp90. Treatment of HCT-116 colon cancer cells with these compounds led to the depletion of Hsp90 client proteins, such as CRAF, ERBB2, and CDK4, confirming that their antiproliferative activity was linked to Hsp90 inhibition. nih.gov

Kinase Inhibition: Certain 1,2,3-thiadiazole derivatives function by inhibiting specific protein kinases involved in cancer cell signaling. Pyrazolone derivatives with a 1,2,3-thiadiazole moiety were identified as potent inhibitors of VEGFR-2/KDR kinase, a key regulator of angiogenesis (the formation of new blood vessels that tumors need to grow). researchgate.net This inhibition is thought to be achieved by the lactam segment of the pyrazolone core interacting with the hinge region of the KDR kinase. researchgate.net

Antiviral Potency of 1,2,3-Thiadiazole-4-carboxylic Acid Derivatives

The 1,2,3-thiadiazole nucleus has been identified as a promising scaffold in the development of novel antiviral agents. Derivatives of this compound have demonstrated significant inhibitory activity against a range of viruses, most notably Human Immunodeficiency Virus type 1 (HIV-1) and various plant viruses.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

A significant area of research has focused on the role of 1,2,3-thiadiazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. NNRTIs are a critical component of highly active antiretroviral therapy (HAART), binding to an allosteric site on the reverse transcriptase enzyme and disrupting the catalytic process of viral DNA synthesis. nih.gov

Researchers have synthesized and evaluated numerous 1,2,3-thiadiazole thioacetanilide (B1681303) analogs, leading to the identification of compounds with potent anti-HIV-1 activity. nih.govnih.govmdpi.com For instance, a series of 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives showed promising results against HIV-1 replication in MT-4 cells. nih.gov One particular compound, N-(2-chloropyridin-3-yl)-2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide, exhibited an EC50 value of 36.4 nM, which is significantly more potent than the established NNRTIs nevirapine (B1678648) and delavirdine. nih.gov

Further studies on 1,2,3-thiadiazole thioacetanilides revealed that specific substitutions on the phenyl ring are crucial for antiviral efficacy. The presence of a nitro group on the phenyl ring of a thioacetanilide-based 1,2,3-thiadiazole scaffold led to a compound with an impressive EC50 of 0.059 µM. mdpi.com Another derivative, a 5-(2,4-dibromophenyl)-1,2,3-thiadiazole compound, proved to be a highly active anti-HIV-1 agent with an EC50 value of 0.0364 µM. mdpi.com

The binding mode of these inhibitors has been investigated through molecular docking studies, which suggest that hydrophobic and electrostatic interactions are the primary determinants of their binding affinity to the NNRTI binding pocket of HIV-1 reverse transcriptase. nih.govnih.gov A small-molecule inhibitor with a thiadiazole core connected to two pyrazoles, termed BPPT, demonstrated potent inhibition of HIV-1 infectivity with an EC50 of 60 nM, acting as a novel NNRTI. scilit.com

Table 1: Anti-HIV-1 Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound | EC50 (µM) | Reference |

|---|---|---|

| N-(2-chloropyridin-3-yl)-2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide | 0.0364 | nih.gov |

| Thioacetanilide based 1,2,3-thiadiazole with nitro group | 0.059 | mdpi.com |

| 1,2,3-Thiadiazole acetanilide (B955) hybrid with 4-acetyl substituted anilide phenyl ring | 0.95 | mdpi.com |

| BPPT (thiadiazole core with two pyrazoles) | 0.060 | scilit.com |

Activity Against Other Viral Strains

Beyond HIV-1, derivatives of 1,2,3-thiadiazole have shown efficacy against other viruses, particularly plant pathogens like the Tobacco Mosaic Virus (TMV). mdpi.comgoogle.commdpi.comnih.gov A series of 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and tested for their in vivo antiviral activity against TMV. mdpi.comnih.gov Several of these compounds demonstrated excellent protective activity, with one derivative, E2, showing an EC50 of 203.5 µg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 µg/mL). mdpi.comnih.gov

The mechanism of this antiviral action in plants appears to be multifaceted. The active compounds can induce morphological changes in the leaf tissue, such as a tighter arrangement of spongy and palisade cells and stomatal closure, creating a physical barrier to viral spread. mdpi.comnih.gov Furthermore, these derivatives can enhance the plant's photosynthetic efficiency by increasing chlorophyll (B73375) content, thereby bolstering the host's defense against viral infection. mdpi.comnih.gov

Other research has highlighted substituted 1,2,3-thiadiazole-4-carboxamides with notable curative and protective effects against TMV. One such carboxamide derivative displayed curative activities of 60% and 47% at concentrations of 500 and 100 µg/mL, respectively. mdpi.com Another compound exhibited potent protective effects of 76% and 71% at the same concentrations. mdpi.com

Enzyme Inhibition Profiles of this compound Derivatives

The 1,2,3-thiadiazole scaffold has been explored for its ability to inhibit various enzymes, demonstrating a broad spectrum of pharmacological potential.

Cytochrome P450 Inhibition and Mechanism-Based Inactivation

The 1,2,3-thiadiazole ring has been investigated as a potential ligand and mechanism-based inactivator for cytochrome P450 (CYP) enzymes. nih.govacs.org These enzymes are crucial for the metabolism of a wide range of xenobiotics. The interaction of 1,2,3-thiadiazole derivatives with CYP isozymes is influenced by the substitution pattern on the thiadiazole ring and the specific P450 isoform. nih.gov

Studies have shown that 1,2,3-thiadiazole derivatives can act as inhibitors of various CYP isoforms, including CYP2B4 and CYP2E1. nih.govmedchemexpress.com For example, 4,5-diphenyl-1,2,3-thiadiazole (B1360411) exhibits different spectral interactions with P450s 2B4 and 2E1. nih.gov The inhibitory effectiveness of these compounds does not always correlate with their spectral binding characteristics. nih.gov

A notable finding is the mechanism-based inactivation of P450s 2E1 and 2B4 by a 4,5-fused bicyclic 1,2,3-thiadiazole. nih.govacs.org This inactivation is associated with a loss of the ferrous-CO complex's absorbance at 450 nm. nih.govacs.org The oxidation of monocyclic 1,2,3-thiadiazoles by the P450 system can lead to the extrusion of the heteroatoms and the formation of acetylenes. nih.gov While this process does not always lead to P450 inactivation, it presents a potential avenue for designing mechanism-based inhibitors where the transiently formed acetylene (B1199291) can be further oxidized to inactivate the enzyme. acs.org In silico predictions suggest that some 1,2,3-thiadiazole derivatives may inhibit multiple CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. mdpi.commdpi.com

Carbonic Anhydrase Inhibition

Derivatives of thiadiazole have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. rsc.orgtandfonline.comresearchgate.netdrugbank.comnih.govnih.govresearchgate.netgoogle.comtandfonline.com While many potent CA inhibitors are sulfonamide-based, non-sulfonamide thiadiazole derivatives have also shown significant inhibitory activity. tandfonline.comdrugbank.com

A series of benzimidazo[1,2-c] nih.govnih.govCurrent time information in Bangalore, IN.thiadiazole-7-sulfonamides were synthesized and their binding to human carbonic anhydrase I (hCAI) and bovine carbonic anhydrase II (bCAII) was evaluated. These compounds exhibited strong binding, with association constants ranging from 1.1 x 10^6 to 2.6 x 10^7 M^-1. nih.govresearchgate.net

Research on 1,3,4-thiadiazole-thiazolidinone hybrids identified compounds with potent CA inhibitory activity, with one derivative showing an IC50 of 0.402 µM, which is more potent than the standard drug acetazolamide. rsc.org Kinetic studies revealed a competitive mode of inhibition for this compound. rsc.org Similarly, certain 2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]-4′-bromoacetophenone derivatives have been identified as promising and selective hCA-II inhibitors. tandfonline.com

Table 2: Carbonic Anhydrase Inhibition by Thiadiazole Derivatives

| Compound Series | Target Isozyme(s) | Key Findings | Reference |

|---|---|---|---|

| Benzimidazo[1,2-c] nih.govnih.govCurrent time information in Bangalore, IN.thiadiazole-7-sulfonamides | hCAI, bCAII | Strong binding with association constants up to 2.6 x 10^7 M^-1. | nih.govresearchgate.net |

| 1,3,4-Thiadiazole-thiazolidinone hybrids | Carbonic Anhydrase | Compound 7i showed an IC50 of 0.402 µM, more potent than acetazolamide. | rsc.org |

| 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio] acetophenones | hCA-I, hCA-II | IC50 values ranged from 0.030 to 0.14 µM. | tandfonline.com |

| N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | hCA I | Most effective on hCA I with an IC50 of 0.14 nM. | drugbank.com |

| N'-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | hCA II | Most potent on hCA II with an IC50 of 0.15 nM. | drugbank.com |

Kinase Inhibition (e.g., VEGFR-2/KDR Kinase)

The 1,2,3-thiadiazole scaffold has also been incorporated into molecules designed to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.goviscience.innih.govnih.govresearchgate.nettandfonline.comnih.govresearchgate.netbohrium.commdpi.comosti.govresearchgate.net

A notable example is the development of 1,2,3-thiadiazole substituted pyrazolones as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). nih.govresearchgate.netresearchgate.net VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Optimization of a pyrazolone-based template led to the identification of a thiadiazole series with potent VEGFR-2/KDR kinase inhibitory activity. nih.gov

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives have been investigated as inhibitors of other kinases. For instance, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against a Bcr-Abl positive chronic myelogenous leukemia cell line. mdpi.comosti.gov Other studies have explored thiadiazole derivatives as inhibitors of c-Met kinase and c-Jun N-terminal kinases (JNKs). nih.govtandfonline.com

Serine Acetyltransferase (SAT) Inhibition

Currently, there is limited direct scientific literature available specifically detailing the inhibition of Serine Acetyltransferase (SAT) by this compound derivatives. While the broader class of 1,2,3-thiadiazole derivatives has been studied for various biological activities, specific research focusing on SAT inhibition by this particular scaffold is not extensively documented in the provided search results. Further research is needed to explore and characterize the potential interactions between this compound derivatives and the SAT enzyme.

Other Enzymatic Targets (e.g., Fumarate (B1241708) Reductase, Cyclooxygenase, 5-Lipoxygenase)

Derivatives of 1,2,3-thiadiazole have shown inhibitory effects against several other key enzymes.

Fumarate Reductase: Some studies have predicted that fumarate reductase is a potential target for the fungicidal activity of certain 1,2,3-thiadiazole derivatives. researchgate.net This suggests a mechanism of action that disrupts the metabolic pathways of fungi.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): The 1,3,4-thiadiazole scaffold, an isomer of 1,2,3-thiadiazole, has been investigated for its anti-inflammatory properties through the inhibition of COX and 5-LOX. nih.govcore.ac.uk For instance, certain 1,3,4-oxadiazole-2-thione and 1,3,4-thiadiazole-2-thione derivatives have been identified as potent dual inhibitors of both COX and 5-LOX. nih.gov Specifically, some 2-trifluoromethyl/sulfonamido-5,6-diarylsubstituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives displayed selective inhibitory activity towards COX-2 over COX-1. core.ac.uk Thiazole (B1198619) carboxamide derivatives have also been designed and evaluated as COX inhibitors. acs.org

Agrochemical Applications

The 1,2,3-thiadiazole ring is a crucial component in the development of various agrochemicals due to its diverse biological activities. encyclopedia.pubmdpi.comresearchgate.net These derivatives are recognized for their herbicidal, insecticidal, and fungicidal properties, as well as their ability to act as plant activators. encyclopedia.pubmdpi.comresearchgate.net

Herbicidal Action and Selectivity

Derivatives of 1,2,3-thiadiazole have demonstrated significant herbicidal properties. arkat-usa.orgtennessee.edu A notable example is a series of novel 2-cyanoacrylates containing the 1,2,3-thiadiazole ring, which have shown good herbicidal activities. arkat-usa.org

Research has shown that the herbicidal effects of some thiadiazole derivatives involve the inhibition of photosynthesis and the disruption of chloroplast ultrastructure. researchgate.net Specific derivatives have shown potent activity against various weed species. For instance, (Z)-methoxyethyl- and (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate demonstrated 100% herbicidal activity against rape and amaranth (B1665344) pigweed at a application rate of 1.5 kg/ha . arkat-usa.org Additionally, some 1,3,4-thiadiazole derivatives have shown moderate herbicidal activity against dicotyledonous plants like Brassica campestris. researchgate.net The selectivity of these herbicides can be influenced by the specific substituents on the thiadiazole ring. tennessee.edu

Insecticidal Activity and Mode of Action

The 1,2,3-thiadiazole scaffold is a key component in many insecticidal compounds. encyclopedia.pubmdpi.comresearchgate.net The insecticidal properties of these derivatives are attributed to their ability to be broken down into smaller, low-molecular-weight compounds, which makes them environmentally friendly pesticide candidates. researchgate.netresearchgate.net

Several studies have highlighted the insecticidal potential of 1,2,3-thiadiazole derivatives. For example, some (E)-β-farnesene-based carboxamides of thiadiazoles have shown aphicidal activity against Myzus persicae. encyclopedia.pubmdpi.com Furthermore, novel 1,2,3-thiadiazole derivatives containing a 1,3,4-thiadiazole moiety have exhibited excellent insecticidal activity against pests like Plutella xylostella and Culex pipiens pallen. sioc-journal.cn The mode of action for these insecticides can vary, but some derivatives have shown both stomach and contact toxicity against pests like Tetranychus cinnabarinus and Aphis craccivora. researchgate.net

Plant Activator Properties and Systemic Acquired Resistance (SAR) Induction

Derivatives of 1,2,3-thiadiazole can function as plant activators, inducing systemic acquired resistance (SAR) in plants. nih.govrhhz.netacs.orgnih.gov SAR is a plant defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens. nih.govtandfonline.com

The commercial plant activator S-methyl benzo mdpi.comnih.govrhhz.netthiadiazole-7-carbothioate (BTH) is a well-known example of a 1,2,3-thiadiazole derivative that activates SAR. acs.orgnih.gov BTH and its derivatives work by increasing the accumulation of salicylic (B10762653) acid (SA) and inducing the expression of defense-related genes, such as those for phenylalanine ammonia-lyase (PAL) and pathogenesis-related (PR) proteins. nih.gov Research has shown that certain fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives exhibit excellent SAR-inducing activity against pathogens like Erysiphe cichoracearum and Colletotrichum lagenarium in cucumber. nih.govacs.org Similarly, some thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate derivatives have demonstrated potent plant activator properties. rhhz.net

Fungicidal Effects

The 1,2,3-thiadiazole moiety is a key pharmacophore in the development of novel fungicides. mdpi.comrhhz.netresearchgate.net These compounds have shown a broad spectrum of activity against various fungal pathogens. mdpi.comresearchgate.net

For instance, certain organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo mdpi.comnih.govrhhz.netthiadiazole-7-carboxylates have displayed significant antifungal efficacy against Pestalotiopsis piricola and Gibberella zeae. mdpi.com Carboxamide derivatives of 1,2,3-thiadiazole have also demonstrated broad-spectrum fungicidal activity against a range of fungal strains. mdpi.comresearchgate.net The combination of the 1,2,3-thiadiazole ring with other bioactive substructures, such as thiazole or oxadiazole, has led to the development of derivatives with enhanced fungicidal properties. researchgate.net

Neuropharmacological Activities

Investigations into the neuropharmacological effects of thiadiazole derivatives are common; however, the majority of this research has centered on the 1,3,4- and 1,2,4-isomers of the thiadiazole ring. nih.govfrontiersin.orgarjonline.org

While thiadiazole derivatives, in general, are explored for their potential as anticonvulsant agents, specific studies detailing the anticonvulsant properties of this compound derivatives are not extensively represented in the available literature. core.ac.uknih.govfrontiersin.org Research in this area has predominantly focused on other isomers, such as 1,3,4-thiadiazole, which have been shown to exhibit anticonvulsant activity through various mechanisms, including the inhibition of carbonic anhydrase enzymes. frontiersin.orgnih.gov

The potential for thiadiazole compounds to act as antidepressant and anxiolytic agents has been noted, with some derivatives showing activity comparable to established drugs. rasayanjournal.co.in However, similar to anticonvulsant research, these studies have largely been conducted on 1,3,4-thiadiazole derivatives. rasayanjournal.co.inarjonline.org The literature available does not provide specific data on the antidepressant or anxiolytic activities of compounds derived directly from this compound.

Other Biological Effects

Beyond neuropharmacology, derivatives of the 1,2,3-thiadiazole scaffold have been investigated for a range of other biological activities. mdpi.comresearchgate.net

Derivatives of 1,2,3-thiadiazole have demonstrated potential as anti-inflammatory agents. One study identified This compound hydrazide as a bioactive compound with significant anti-inflammatory properties. researchgate.net The anti-inflammatory effects of the broader thiadiazole class are often attributed to mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. silae.it

Table 1: 1,2,3-Thiadiazole Derivatives with Anti-inflammatory Activity

| Compound Name | Observed Activity |

|---|---|

| This compound hydrazide | Anti-inflammatory researchgate.net |

The antioxidant and radioprotective effects of thiadiazole derivatives have been a subject of scientific inquiry. mdpi.comresearchgate.net Research involving the synthesis of various thiadiazoles, including a substituted 1,2,3-thiadiazole-5-carboxylate scaffold , has been conducted to evaluate these properties. mdpi.comresearchgate.net Thiol and aminothiol (B82208) derivatives, in particular, have shown interesting antioxidant capabilities, and some compounds have been identified as potential radioprotectors. researchgate.net

The search for new antileishmanial agents has led to the investigation of numerous heterocyclic compounds, with thiadiazoles being a prominent class. nih.govsrce.hr However, research into the antileishmanial effects of thiadiazoles has been overwhelmingly concentrated on the 1,3,4-thiadiazole isomer. researchgate.netnih.govsrce.hr For instance, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have shown potent activity against various Leishmania species. nih.govsrce.hr Specific studies on the antileishmanial activity of this compound derivatives were not found in the reviewed literature.

Structure Activity Relationship Sar and Pharmacophore Modeling for 1,2,3 Thiadiazole 4 Carboxylic Acid Derivatives

Systematic Analysis of Substituent Effects on Biological Activity at Positions C-4 and C-5

The biological activity of 1,2,3-thiadiazole (B1210528) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Modifications at the C-4 and C-5 positions have been shown to modulate the potency and spectrum of activity, including fungicidal, antiviral, and insecticidal properties. mdpi.comresearchgate.net

At the C-5 position, research on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has shown that converting the carboxylic acid to hydrazide-hydrazone derivatives leads to compounds with significant antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com In one such series, a derivative featuring a 5-nitro-2-furyl moiety was identified as the most potent, suggesting this particular substituent is crucial for bioactivity. mdpi.com Further studies on 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives revealed that halogen substituents at the para-position of the phenyl ring resulted in the best fungicidal activity. ccspublishing.org.cn

In another study focusing on aphicidal agents, carboxamide analogues of 1,2,3-thiadiazole were investigated. It was observed that the presence of fluoro or difluoro groups on an attached phenyl moiety enhanced the aphicidal potential, whereas a methyl substitution led to a decrease in activity. mdpi.com This highlights the critical role of electronic effects of substituents in determining biological efficacy.

The combination of different bioactive substructures has also been explored. For instance, linking thiazole (B1198619) and oxadiazole moieties to the 1,2,3-thiadiazole core has produced potential elicitors for systemic acquired resistance in plants, with some derivatives showing better performance than the commercial fungicide Tiadinil. nih.gov

| Position | Substituent/Modification | Resulting Biological Activity | Reference(s) |

| C-5 | Hydrazide-hydrazone with 5-nitro-2-furyl moiety | High antimicrobial activity | mdpi.com |

| C-5 | Benzoyl hydrazone with para-halogen on phenyl | Strong fungicidal activity | ccspublishing.org.cn |

| Attached Phenyl Group | Fluoro or difluoro groups | Enhanced aphicidal activity | mdpi.com |

| Attached Phenyl Group | Methyl group | Decreased aphicidal activity | mdpi.com |

| Overall Structure | Combination with thiazole/oxadiazole | Systemic acquired resistance in plants | nih.gov |

Influence of the Carboxylic Acid Moiety and its Derivatives on Target Interaction and Efficacy

The carboxylic acid group at the C-4 position of the 1,2,3-thiadiazole ring is a versatile chemical handle that is frequently modified to enhance biological activity and target interaction. While the acid itself can be a key part of a pharmacophore, it is often derivatized into amides, hydrazides, or esters to modulate properties like lipophilicity, membrane permeability, and binding affinity. ontosight.aitandfonline.comresearchgate.net

Carboxamide derivatives, in particular, are a cornerstone of 1,2,3-thiadiazole chemistry and have been associated with a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.aiontosight.ai For example, N-phenyl substituted 1,2,3-thiadiazole-4-carboxamides have been investigated for these properties. ontosight.aiontosight.ai The amide linkage is significant for the compound's solubility and its potential to form hydrogen bonds with biological targets, which can be crucial for efficacy. ontosight.ai

Research has demonstrated that 1,2,3-thiadiazole carboxamide analogues can exhibit significant insecticidal activity. mdpi.com Furthermore, converting the C-5 carboxylic acid into hydrazide-hydrazones has been a successful strategy for creating potent antimicrobial agents. mdpi.com This transformation introduces the azomethine group (–NH–N=CH–), which is a known pharmacophore associated with a broad spectrum of biological activities. mdpi.com The synthesis of these derivatives often involves the condensation of a 1,2,3-thiadiazole carbohydrazide (B1668358) with various aldehydes, yielding compounds with diverse functionalities and biological profiles. mdpi.com

These findings underscore that while the core 1,2,3-thiadiazole-4-carboxylic acid structure is a valuable starting point, its derivatization, especially into carboxamides and related structures, is essential for achieving potent and specific interactions with biological targets.

Pharmacophore Elucidation and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. arxiv.org This ligand-based approach is particularly valuable when the three-dimensional structure of the biological target is unknown. arxiv.org By analyzing a set of active molecules, a common pharmacophore hypothesis can be generated, which then serves as a 3D query for screening large compound databases to identify novel, structurally diverse molecules with the potential for similar activity. arxiv.orgresearchgate.net

For thiadiazole derivatives, pharmacophore models have been successfully developed, primarily focusing on the 1,3,4-thiadiazole (B1197879) isomer. These models typically highlight the importance of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYD), and aromatic rings (ARO). arxiv.orgarabjchem.org For instance, a four-point pharmacophore model (AAHR) consisting of two hydrogen bond acceptors, a hydrophobic group, and an aromatic ring was developed for a series of acyl 1,3,4-thiadiazole amides and sulfonamides with antitubulin activity. arabjchem.org

The general strategy involves:

Generating Conformers: Creating a set of low-energy 3D conformations for each molecule in the training set.

Feature Identification: Identifying potential pharmacophoric features (HBA, HBD, HYD, ARO, etc.) within each molecule.

Model Generation: Aligning the active compounds to find a common spatial arrangement of these features that is hypothesized to be responsible for their biological activity. arabjchem.org

Validation: Assessing the model's ability to distinguish between active and inactive compounds.

Once validated, the pharmacophore model can be used in virtual screening campaigns to filter databases for new potential hits or to guide the design of new derivatives by ensuring they conform to the required 3D arrangement of features. arxiv.org This approach integrates pharmacophore modeling with 3D generative techniques, offering a flexible framework for rational drug design. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of modern drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. brieflands.com These predictive models are invaluable for estimating the activity of newly designed compounds before their synthesis, thereby saving time and resources.

For thiadiazole derivatives, QSAR models have been developed to predict a range of biological activities. While many studies have focused on the 1,3,4-thiadiazole isomer for activities like carbonic anhydrase inhibition and anticonvulsant effects, specific QSAR models for 1,2,3-thiadiazole derivatives have also been reported. nih.govconicet.gov.ar

One study performed 2D and 3D-QSAR analyses on a series of 1,2,3-thiadiazole thioacetanilide (B1681303) analogues to understand the structural requirements for inhibiting HIV-1 non-nucleoside reverse transcriptase (NNRT). Such models use various molecular descriptors (e.g., topological, electronic, steric) to build a regression model that can predict the inhibitory activity of new analogues. The goal of these studies is to provide a tool for the rational design of more potent inhibitors.

Similarly, QSAR studies have been applied to 1,2,3-thiadiazole derivatives acting as VEGFR-2/KDR kinase inhibitors, which are relevant in anticancer research. These models help in identifying compounds with an optimal balance of properties.

The general workflow for a QSAR study involves:

Data Set Selection: Compiling a set of compounds with a common structural scaffold and measured biological activity.

Descriptor Calculation: Calculating various molecular descriptors that quantify different aspects of the chemical structure.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive equation. nih.gov

Model Validation: Rigorously testing the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation techniques. brieflands.com

The resulting QSAR models provide insights into which molecular properties are favorable or unfavorable for activity, guiding the optimization of lead compounds. For example, a model might indicate that increased lipophilicity enhances activity while the presence of a bulky group in a specific position is detrimental.

Computational and Theoretical Investigations of 1,2,3 Thiadiazole 4 Carboxylic Acid Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a important tool for investigating the fundamental characteristics of 1,2,3-thiadiazole-4-carboxylic acid derivatives at the atomic level. These studies offer profound insights into the electronic behavior and geometric arrangement of these molecules.

Electronic Structure and Molecular Geometry Analysis

DFT calculations are instrumental in determining the optimized molecular geometry of this compound derivatives. These studies provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The distribution of electron density, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are also key components of these investigations. MEP maps, for instance, are valuable for identifying the electrophilic and nucleophilic sites within the molecule, which in turn helps in predicting its intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a critical aspect of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Indicates the resistance to change in the electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an additional electronic charge from the environment.

These parameters are invaluable for predicting how this compound derivatives will behave in chemical reactions.

| Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Indicates the ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | Represents the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic nature. |

Spectroscopic Profile Prediction (e.g., UV-Vis, IR, NMR)

DFT calculations can accurately predict the spectroscopic properties of this compound derivatives. Theoretical calculations of Ultraviolet-Visible (UV-Vis) spectra, based on Time-Dependent DFT (TD-DFT), can help in understanding the electronic transitions within the molecule.

Similarly, the vibrational frequencies from theoretical Infrared (IR) spectra can be correlated with experimental data to confirm the molecular structure and identify characteristic functional groups. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the structural elucidation of these compounds. The correlation between theoretical and experimental spectroscopic data provides a robust validation of the calculated molecular structures.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of small molecules, such as this compound derivatives, with biological macromolecules, typically proteins. These methods are crucial in the field of drug discovery and design.

Ligand-Target Binding Interactions and Affinity Prediction

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand (the 1,2,3-thiadiazole (B1210528) derivative) when it forms a complex with a target protein. These simulations provide insights into the binding mode and the strength of the interaction, which is often quantified by a docking score or binding energy.

The interactions between the ligand and the protein's active site are analyzed in detail. These interactions can include:

Hydrogen bonds: Crucial for the specificity of ligand binding.

Van der Waals forces: Contribute to the non-specific binding.

Electrostatic interactions: Occur between charged or polar groups.

By predicting the binding affinity, researchers can screen libraries of this compound derivatives to identify those with the highest potential to interact with a specific biological target.

Active Site Analysis and Binding Mode Elucidation